![molecular formula C22H15ClN4O3S3 B381014 Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate CAS No. 315682-80-5](/img/structure/B381014.png)

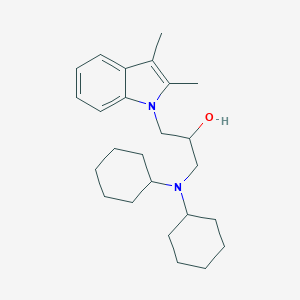

Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H15ClN4O3S3 and its molecular weight is 515g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Research

This compound exhibits potential as an anticancer agent due to the presence of the 1,2,4-triazolo[3,4-b][1,3]benzothiazole moiety, which has been associated with anticancer activities . Researchers can explore its efficacy against various cancer cell lines, study its mechanism of action, and evaluate its selectivity for cancerous cells over healthy ones.

Antimicrobial Activity

The thiophene carboxylate group in the compound’s structure suggests it may have antimicrobial properties . It could be tested against a range of bacterial and fungal strains to assess its spectrum of activity and potential as a new class of antimicrobial agent .

Enzyme Inhibition

Compounds containing 1,2,4-triazole rings are known to act as enzyme inhibitors . This compound could be investigated for its ability to inhibit critical enzymes in pathogenic organisms or in cancerous cells, which could lead to therapeutic applications .

Anti-Inflammatory and Analgesic Effects

The structural features of this compound suggest potential anti-inflammatory and analgesic effects . Research could focus on evaluating its effectiveness in reducing inflammation and pain in preclinical models .

Antioxidant Properties

The benzothiazole component is often associated with antioxidant properties . This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress .

Antiviral Research

Given the broad pharmacological activities of triazolothiadiazine derivatives, this compound might also exhibit antiviral activities . It could be screened against various viruses to determine its potential as an antiviral drug candidate .

Pharmacokinetic Studies

The compound’s complex structure makes it a candidate for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for drug development processes .

Drug Design and Development

Lastly, the compound’s multifunctional structure makes it an interesting scaffold for drug design and development . Researchers can modify different parts of the molecule to create derivatives with enhanced activity or reduced toxicity .

作用機序

Target of Action

The compound “Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate” is a complex molecule that contains a 1,2,4-triazole moiety . Compounds with the 1,2,4-triazole moiety are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely to involve interactions with its target enzymes. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors , which can lead to changes in the activity of the target enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if the compound inhibits carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it inhibits cholinesterase, it could impact nerve signal transmission . .

Pharmacokinetics

Compounds with the 1,2,4-triazole moiety are generally well-absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease . .

特性

IUPAC Name |

methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O3S3/c1-30-20(29)17-16(12-7-3-2-4-8-12)18(23)33-19(17)24-15(28)11-31-21-25-26-22-27(21)13-9-5-6-10-14(13)32-22/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMNDCIACIYEPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-hydroxyethyl)amino]-2-propanol](/img/structure/B380931.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380936.png)

![3-allyl-2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380938.png)

![5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B380939.png)

![N-(2,6-dimethylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B380942.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B380943.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B380944.png)

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B380948.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380950.png)

![Diethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380951.png)

![Methyl 4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B380952.png)

![2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380953.png)